molecular formula C12H9F3 B11890034 1-Methyl-5-(trifluoromethyl)naphthalene

1-Methyl-5-(trifluoromethyl)naphthalene

Cat. No.: B11890034
M. Wt: 210.19 g/mol
InChI Key: GMXQGUAMTJASCF-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring.

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene typically involves several steps. One common method includes the trifluoromethylation of naphthalene derivatives. This process can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can also form stable complexes with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as:

  • 1-Methyl-3-(trifluoromethyl)naphthalene
  • 1-Methyl-6-(trifluoromethyl)naphthalene
  • 1-Methyl-8-(trifluoromethyl)naphthalene

These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can significantly influence their chemical properties and reactivity. The unique position of the trifluoromethyl group in this compound makes it particularly interesting for specific applications .

Properties

Molecular Formula

C12H9F3

Molecular Weight

210.19 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13,14)15/h2-7H,1H3

InChI Key

GMXQGUAMTJASCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(F)(F)F

Origin of Product

United States

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